molecular formula C6H13NO2 B2470689 1-(Morpholin-2-yl)ethan-1-ol CAS No. 1314908-48-9

1-(Morpholin-2-yl)ethan-1-ol

Cat. No.: B2470689
CAS No.: 1314908-48-9
M. Wt: 131.175
InChI Key: ABZOPRBMPGVISK-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)ethan-1-ol is a chemical compound that features a morpholine ring attached to an ethan-1-ol group. This compound is of interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both an alcohol and a morpholine moiety in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholin-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions to yield the desired product. Another method includes the use of 2-chloroethanol and morpholine in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed:

    Oxidation: Morpholin-2-ylacetaldehyde or morpholin-2-ylacetic acid.

    Reduction: Morpholin-2-ylethanamine.

    Substitution: Various substituted morpholin-2-yl derivatives depending on the reagent used.

Scientific Research Applications

1-(Morpholin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role as a building block in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

    2-(Morpholin-4-yl)ethan-1-ol: Similar structure but with the morpholine ring attached at a different position.

    4-(2-Hydroxyethyl)morpholine: Another compound with a morpholine ring and an ethanol group but with different connectivity.

    2-Morpholinoethanol: A closely related compound with similar chemical properties.

Uniqueness: 1-(Morpholin-2-yl)ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of an alcohol and a morpholine moiety allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-morpholin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)6-4-7-2-3-9-6/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZOPRBMPGVISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314908-48-9
Record name 1-(morpholin-2-yl)ethan-1-ol
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